2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a heterocyclic organic compound belonging to the class of oxadiazole derivatives. [] While its specific role in scientific research is currently undefined due to limited available information, its structural features suggest potential applications in various fields, including medicinal chemistry and materials science. Oxadiazole derivatives, particularly those containing a 1,2,4-oxadiazole ring, are known to possess a wide range of biological activities and have been extensively studied for their potential therapeutic applications. []
2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. It belongs to a class of compounds that exhibit various biological activities, particularly in the fields of oncology and neuropharmacology. The compound is characterized by the presence of a fluorine atom, an oxadiazole ring, and a cyclohexyl group, which contribute to its unique chemical behavior and biological activity.
2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can be classified as an aromatic amide due to the presence of the benzamide functional group. The incorporation of the oxadiazole moiety suggests potential applications in medicinal chemistry, particularly for compounds targeting specific biological pathways.
The synthesis of 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure optimal yields and purity of the final product. Analytical techniques such as NMR (nuclear magnetic resonance), HPLC (high-performance liquid chromatography), and mass spectrometry are essential for monitoring the progress of the synthesis and confirming the structure of intermediates and final products.
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
Reactivity is influenced by steric hindrance from bulky groups like cyclohexyl and electronic effects from fluorine and oxadiazole substituents. These factors must be considered when predicting reaction pathways.
The mechanism of action for 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide likely involves interaction with specific biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds containing oxadiazole rings often exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis . The fluorine atom may enhance lipophilicity, facilitating membrane penetration and improving bioavailability.
The physical properties include:
Key chemical properties include:
These properties are essential for determining formulation strategies for pharmaceutical applications.
2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has potential applications in:
Research is ongoing to explore its efficacy against various diseases, particularly those involving inflammation and cancerous processes .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmacological potential was recognized. The 1940s marked the beginning of systematic biological evaluations, culminating in the 1960s with the approval of Oxolamine as a first-in-class cough suppressant leveraging the 1,2,4-oxadiazole scaffold [1] [3]. This breakthrough ignited interest in the heterocycle’s versatility, leading to diverse therapeutics: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (nonsense mutation suppressor for muscular dystrophy), and Proxazole (gastrointestinal agent) [3]. Notably, the discovery of Phidianidines A/B from the sea slug Phidiana militaris in 2011 confirmed 1,2,4-oxadiazoles as privileged structures in natural products, exhibiting cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism at PTP1B and CXCR4 receptors [3].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Drugs
Compound | Therapeutic Category | Molecular Target/Mechanism |
---|---|---|
Oxolamine | Antitussive | Airway smooth muscle relaxation |
Butalamine | Vasodilator | Vascular tone modulation |
Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
Pleconaril | Antiviral | Picornavirus capsid inhibition |
Ataluren | Genetic disorder therapy | Nonsense mutation readthrough |
Proxazole | Gastrointestinal agent | Smooth muscle spasmolysis |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups. Its planar, aromatic 5-membered structure—incorporing one oxygen and two nitrogen atoms—confers superior metabolic stability against esterase-mediated hydrolysis while maintaining comparable electronic distribution and hydrogen-bonding capacity [1] [3]. This equivalence enables optimized pharmacokinetics without compromising target engagement. For example, in melanin-targeting probes, 1,2,4-oxadiazole-containing benzamides exhibit enhanced target residence times compared to ester analogs due to resistance to hydrolytic degradation [1] [6]. Physicochemical analyses confirm that 1,2,4-oxadiazoles modulate key parameters:
Table 2: Bioisosteric Comparison: 1,2,4-Oxadiazole vs. Ester/Amide
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis-prone) | High (resists hydrolysis) | Extended half-life |
Hydrogen bonding | Moderate acceptor/donor | Strong acceptor | Enhanced target affinity |
Lipophilicity (avg) | logP 1.0–2.5 | logP 3.0–4.5 | Improved membrane permeability |
Conformational rigidity | Low | High | Preorganized geometry for receptor fitting |
Fluorinated benzamides represent a specialized class of pharmacophores leveraging fluorine atom effects for target engagement. The electronegativity of fluorine (χ=4.0) induces strong dipole moments, while its small atomic radius (1.47 Å) permits subtle steric interactions without disrupting binding [2] [8]. In the case of 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS: 1340842-53-6), the ortho-fluorine on the benzamide ring enhances molecular rigidity and promotes hydrophobic contacts with target proteins [2] [10]. This compound exemplifies a hybrid pharmacophore design:
Synthesis and Structural InsightsThe synthesis proceeds via a 5-step sequence starting from 2-fluorobenzoic acid and 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine:
Table 3: Synthetic Pathway for 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Hydrazide formation | NH₂NH₂, EtOH, reflux | 85–90% |
2 | Oxadiazole synthesis | POCl₃, 80°C, 6h | 70–75% |
3 | Nitration | KNO₃, H₂SO₄, 0°C→RT | 65% |
4 | Reduction | SnCl₂, HCl, RT | 60% |
5 | Amide coupling | EDCI, HOBt, DCM, RT | 55–60% |
Molecular modeling reveals that the ortho-fluorine positions the benzamide carbonyl for optimal hydrogen-bond donation to residues like His145 in HDAC enzymes [10]. Meanwhile, the 3-phenyl-1,2,4-oxadiazole occupies a hydrophobic subpocket, with the cyclohexyl group extending into solvent-exposed regions, reducing desolvation penalties [8] [10]. This architecture supports dual-targeting capabilities observed in related compounds, such as HDAC inhibition (IC₅₀ <1 µM for class I isoforms) and melanin binding (Kd=23 nM for radiolabeled analogs) [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1